2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide is a heterocyclic compound with significant pharmaceutical potential. It is classified as an amino-thiazole derivative, which has garnered attention for its biological activities, particularly in the context of medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
This compound is derived from the thiazolo[5,4-c]pyridine class of heterocycles. Its chemical formula is with a molecular weight of approximately 169.2 g/mol. The hydrobromide salt form enhances its solubility and stability, which are crucial for pharmaceutical applications. The compound is cataloged under the CAS number 26493-11-8, indicating its unique identity in chemical databases .
The synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide typically involves several steps:
The molecular structure of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one can be represented as follows:
This notation indicates the presence of an amino group and a thiazole ring fused to a pyridine structure, contributing to its biological activity .
The compound can undergo various chemical reactions typical for heterocycles:
These reactions are essential for developing new compounds with enhanced pharmacological properties .
The physical and chemical properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide include:
These properties are vital for determining suitable storage conditions and formulation strategies for pharmaceutical applications .
The applications of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide span various fields:
Thiazolo-pyridine hybrids demonstrate expansive therapeutic potential validated through pharmacological profiling: Table 1: Bioactivities of Thiazolo-Pyridine Derivatives
Biological Activity | Molecular Target | Experimental Findings | Source |
---|---|---|---|
Anticancer | PARP1 | IC~50~ = 0.57 µM in HL-60 leukemia cells; >50 µM in normal keratinocytes | [2] |
Antiviral | Cyclin G-associated kinase | Broad-spectrum inhibition of HCV, DENV, EBOV replication | [4] |
EGFR Inhibition | Tyrosine kinase domain | IC~50~ < 1 µM against NSCLC-resistant mutants (H1975 cells) | [5] |
DNA Gyrase Inhibition | ATP-binding site | Zone of inhibition: 25–32 mm against S. aureus | [8] |
Mechanistically, these hybrids:
The 2-amino substitution in the title compound may augment hydrogen-bonding networks with biomolecular targets, potentially enhancing selectivity.
Bridged systems like 6,7-dihydrothiazolo[5,4-c]pyridine confer three-dimensional complexity critical for target engagement: Saturation Effects:
Scaffold Comparison:
X-ray crystallography confirms that amidine-type tautomerism (-N=C-NH-) in related thiazolo[4,5-c]pyridinones stabilizes intermolecular H-bonding (N-H···O=C) in solid state [2]. This suggests potential for similar biomolecular recognition in the title compound.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7